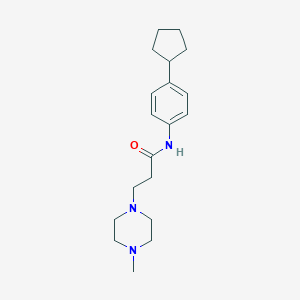
N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is a synthetic organic compound that features a cyclopentylphenyl group and a methylpiperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide typically involves the following steps:
Formation of the cyclopentylphenyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where cyclopentanone reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the piperazine ring: The cyclopentylphenyl intermediate is then reacted with 4-methylpiperazine under nucleophilic substitution conditions.
Formation of the final amide: The resulting intermediate is then coupled with a suitable carboxylic acid derivative, such as a carboxylic acid chloride, to form the final amide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines or amides.
科学研究应用
N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide involves its interaction with specific molecular targets in the body. This could include binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(4-cyclohexylphenyl)-3-(4-methylpiperazin-1-yl)propanamide
- N-(4-cyclopropylphenyl)-3-(4-methylpiperazin-1-yl)propanamide
- N-(4-cyclobutylphenyl)-3-(4-methylpiperazin-1-yl)propanamide
Uniqueness
N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is unique due to the presence of the cyclopentyl group, which can influence its chemical properties and biological activity. This structural feature can affect the compound’s binding affinity, selectivity, and overall pharmacokinetic profile.
属性
分子式 |
C19H29N3O |
|---|---|
分子量 |
315.5g/mol |
IUPAC 名称 |
N-(4-cyclopentylphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H29N3O/c1-21-12-14-22(15-13-21)11-10-19(23)20-18-8-6-17(7-9-18)16-4-2-3-5-16/h6-9,16H,2-5,10-15H2,1H3,(H,20,23) |
InChI 键 |
HRDQRVASYNPKCY-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C3CCCC3 |
规范 SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


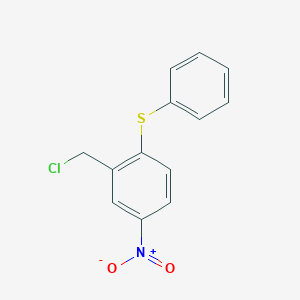
![(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B374596.png)
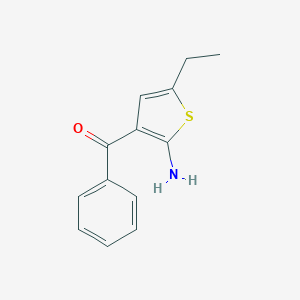
![2-[(2-Bromoethyl)oxy]-1-chloronaphthalene](/img/structure/B374598.png)
![N-[4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-N-{3-[2-(dimethylamino)ethoxy]benzylidene}amine](/img/structure/B374600.png)
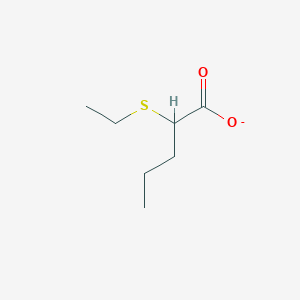
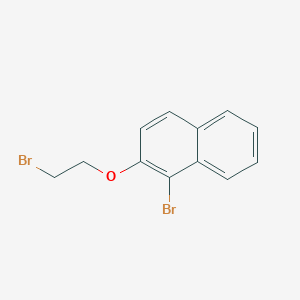
![2-{[2-(Acetyloxy)-5-(carboxymethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B374610.png)
![Piperazine, 1-methyl-4-[2-(phenylthio)benzoyl]-](/img/structure/B374611.png)
![1-[2-(Phenylsulfanyl)benzyl]pyrrolidine](/img/structure/B374613.png)
![4-({2-[(Methylamino)methyl]phenyl}sulfanyl)phenol](/img/structure/B374615.png)
![2-[4-[2-[8-Fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethyl 2-chlorobenzoate](/img/structure/B374616.png)
![4-Chloro-2-[1-(4-methyl-1-piperazinyl)ethyl]phenyl 2,5-dichlorophenyl sulfide](/img/structure/B374617.png)
![N,N-dimethyl-2-[2-(phenylsulfanyl)phenyl]ethanamine](/img/structure/B374618.png)
